N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a thiazole-based benzamide derivative characterized by a 2,4-dichlorophenyl-substituted thiazole core and a 2,3-dimethoxybenzamide moiety. Thiazole derivatives are pharmacologically significant due to their broad biological activities, including anti-inflammatory, analgesic, and kinase-modulating properties . The dimethoxy groups on the benzamide likely enhance lipophilicity and influence binding interactions with target proteins, making this compound a candidate for drug development.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-12(16(15)25-2)17(23)22-18-21-14(9-26-18)11-7-6-10(19)8-13(11)20/h3-9H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQUJHELZBPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the thiazole intermediate. The final step involves the coupling of the thiazole derivative with 2,3-dimethoxybenzoyl chloride to form the target compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides, while reduction of the benzamide group can yield the corresponding amine.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, the compound can interfere with cell division and induce apoptosis through the disruption of cellular pathways .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The position and nature of substituents on the thiazole ring critically impact biological activity and physicochemical properties:
Key Observations :
Substituent Variations on the Benzamide Moiety
Modifications to the benzamide group influence solubility, binding affinity, and metabolic stability:
Key Observations :
Key Observations :
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C18H16Cl2N2OS
- Molecular Weight : 409.35 g/mol
- CAS Number : 354998-12-2
The compound exhibits various biological activities primarily attributed to its structural components. The thiazole ring plays a crucial role in interacting with biological targets, which may include enzymes and receptors involved in disease processes. The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against a range of pathogenic fungi, particularly filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum, which are known to cause severe infections in immunocompromised patients .
Antifungal Efficacy
The antifungal activity was assessed through in vitro assays where the compound showed comparable efficacy to established antifungal agents like ketoconazole. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole and benzamide moieties could enhance antifungal potency .
Case Studies
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Case Study on Antifungal Activity :
- Objective : To evaluate the antifungal efficacy of the compound against pathogenic fungi.
- Methodology : In vitro testing against various fungal strains.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) similar to ketoconazole for several strains, indicating strong antifungal potential .
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Case Study on Structural Modifications :
- Objective : To explore how structural changes affect biological activity.
- Methodology : Synthesis of derivatives and testing for antifungal activity.
- Results : Certain derivatives showed enhanced activity due to increased interaction with fungal cell membranes, suggesting that further optimization could lead to more effective antifungal agents .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
